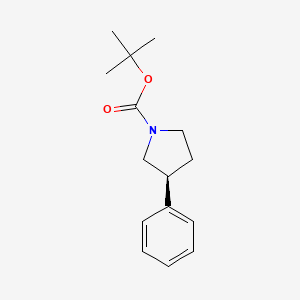
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is a derivative of tetrazine, a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is known for its stability and reactivity, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction can be summarized as follows:
Starting Materials: 6-methyl-1,2,4,5-tetrazine and methanamine.
Reaction Conditions: The reaction is conducted in an aqueous solution with hydrochloric acid as the catalyst.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production process may also involve additional steps such as solvent extraction and chromatography for further purification.
化学反应分析
Types of Reactions
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride involves its reactivity with various molecular targets. In bioorthogonal chemistry, the compound undergoes Diels-Alder cycloaddition reactions with strained alkenes or alkynes, forming stable covalent bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems.
相似化合物的比较
Similar Compounds
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzenemethanamine hydrochloride
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenol
Uniqueness
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanamine hydrochloride is unique due to its high chemical stability and reactivity, particularly in bioorthogonal reactions. Its ability to form stable covalent bonds with strained alkenes or alkynes under mild conditions sets it apart from other similar compounds. This property makes it highly valuable in applications requiring precise and specific labeling of biomolecules.
属性
分子式 |
C4H8ClN5 |
|---|---|
分子量 |
161.59 g/mol |
IUPAC 名称 |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H7N5.ClH/c1-3-6-8-4(2-5)9-7-3;/h2,5H2,1H3;1H |
InChI 键 |
JBENUUFGAIXBHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
![Ethyl 4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B14007258.png)

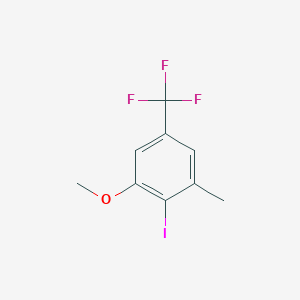
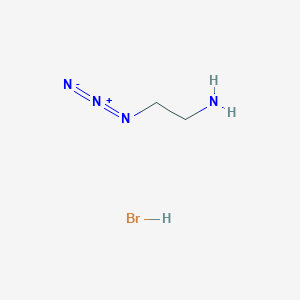


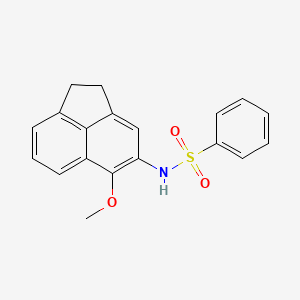
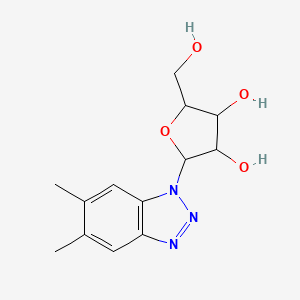
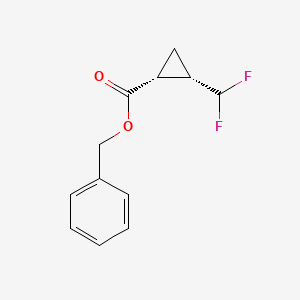
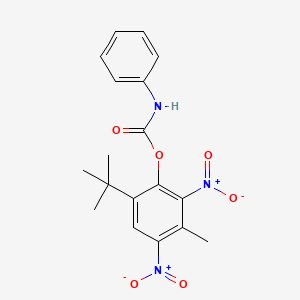
![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
